N-(2-bicyclo[2.2.2]octanyl)prop-2-enamide
Description
N-(2-bicyclo[2.2.2]octanyl)prop-2-enamide is a compound characterized by its unique bicyclic structure. This compound is part of a class of molecules known for their rigidity and strain-free nature, making them valuable in various chemical and biological applications .
Properties
IUPAC Name |
N-(2-bicyclo[2.2.2]octanyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-11(13)12-10-7-8-3-5-9(10)6-4-8/h2,8-10H,1,3-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNCVBRJJWOBET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CC2CCC1CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-bicyclo[2.2.2]octanyl)prop-2-enamide typically involves several key steps. One common method includes the Diels–Alder reaction followed by C-allylation and ring-closing metathesis (RCM). This approach is favored due to its simplicity and efficiency in creating the bicyclic structure . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the consistent quality and yield of the compound .
Chemical Reactions Analysis
N-(2-bicyclo[2.2.2]octanyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(2-bicyclo[2.2.2]octanyl)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: It serves as a core scaffold in the synthesis of various bioactive molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Industry: The compound is utilized in the production of specialized polymers and materials.
Mechanism of Action
The mechanism by which N-(2-bicyclo[2.2.2]octanyl)prop-2-enamide exerts its effects involves its interaction with specific
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
